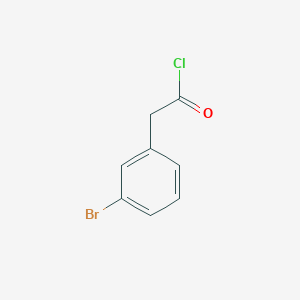

3-Bromophenylacetyl chloride

Description

Historical Context of Arylacetyl Chlorides in Synthetic Methodology

The development and application of arylacetyl chlorides in synthetic chemistry have a rich history. Their utility as acylating agents has been recognized for over a century, with early examples demonstrating their capacity to introduce the arylacetyl moiety into various molecules. For instance, triphenylchloromethane has been synthesized through the reaction of triphenylcarbinol with acetyl chloride. orgsyn.org The Friedel-Crafts acylation, a cornerstone of organic synthesis, frequently employs arylacetyl chlorides to form new carbon-carbon bonds with aromatic substrates. The reactivity of the acyl chloride can be modulated by substituents on the aromatic ring, a principle that has been exploited to fine-tune reaction conditions and achieve desired chemical outcomes.

Significance of Brominated Arylacetyl Chlorides in Chemical Research

The introduction of a bromine atom onto the arylacetyl chloride framework significantly broadens its synthetic utility. Brominated organic compounds are of considerable interest due to their wide-ranging applications and the versatility of the carbon-bromine bond in further chemical modifications. researchgate.net The bromine atom, being an ortho, para-director and a deactivator, influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. More importantly, the bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the construction of complex molecular architectures. nih.gov This dual functionality, the reactive acyl chloride and the synthetically versatile bromine atom, makes brominated arylacetyl chlorides powerful building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. lookchem.com

Overview of 3-Bromophenylacetyl Chloride within Organic Transformations

This compound (C₈H₆BrClO) is a specific isomer within the family of brominated arylacetyl chlorides. Its structure features a phenyl ring substituted with a bromine atom at the meta position and an acetyl chloride group. This particular arrangement of functional groups dictates its reactivity and potential applications. The meta-substitution pattern influences the electronic properties of the aromatic ring and the acyl chloride moiety, distinguishing its reactivity from its ortho- and para-substituted counterparts. As a versatile reagent, this compound finds use in the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and agrochemical research. vulcanchem.comvulcanchem.com

Physicochemical and Spectroscopic Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | lookchem.com |

| Molecular Weight | 233.49 g/mol | lookchem.com |

| Appearance | Liquid | |

| Density | 1.547 g/mL at 25 °C | lookchem.com |

| Flash Point | >110 °C | lookchem.com |

| CAS Number | 98288-51-8 | lookchem.com |

Spectroscopic Profile

Spectroscopic data provides invaluable information about the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetyl group. The aromatic protons would appear as a complex multiplet in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromine substituent. The methylene protons adjacent to the carbonyl group would typically appear as a singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for acyl chlorides.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride. Additional bands corresponding to C-H and C-Br stretching, as well as aromatic C=C bending vibrations, would also be present.

Synthesis and Reactivity of this compound

The synthesis and reactivity of this compound are central to its application in organic synthesis.

Common Synthetic Routes

The most common method for the preparation of this compound involves the reaction of 3-bromophenylacetic acid with a chlorinating agent. epa.gov Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically carried out in an inert solvent.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Acylation Reactions: It is an effective acylating agent in Friedel-Crafts reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form ketones. For example, it reacts with dichlorinated toluene (B28343) derivatives under AlCl₃ catalysis as a step in the synthesis of a tetrahydroisoquinoline core. vulcanchem.com

Esterification and Amidation: It reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. For instance, it is used in acetamide (B32628) coupling reactions. vulcanchem.com

Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromophenylacetic acid.

The bromine atom on the phenyl ring is relatively unreactive under the conditions of many nucleophilic acyl substitution reactions. However, it can participate in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring.

Applications in Organic Synthesis

The unique combination of a reactive acyl chloride and a versatile bromine handle makes this compound a valuable building block in the synthesis of a variety of target molecules.

Role as a Precursor in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various compounds with potential biological activity. The 3-bromophenylacetyl moiety can be found in the structure of molecules designed for therapeutic applications. For example, it is a reactant in the synthesis of a 6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative, a class of compounds often explored for their pharmacological properties. vulcanchem.com It is also used in the synthesis of N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo lookchem.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide, highlighting its utility in constructing complex heterocyclic systems of medicinal interest. vulcanchem.com

Utility in Agrochemical Synthesis

While specific examples for the 3-bromo isomer are less documented in readily available literature, the general class of brominated phenylacetyl chlorides is utilized in the agrochemical industry. lookchem.com The introduction of a bromophenylacetyl group can impart desirable properties to pesticide molecules. The development of new agrochemicals often relies on the synthesis of novel molecular structures, and building blocks like this compound provide a convenient starting point for creating diverse libraries of compounds for screening. The EPA has noted the use of chlormequat (B1206847) chloride as a plant growth regulator, indicating the relevance of chloride-containing compounds in agriculture. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQZCVLSJIRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541969 | |

| Record name | (3-Bromophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98288-51-8 | |

| Record name | (3-Bromophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromophenylacetyl Chloride

Established Synthetic Routes

The traditional methods for preparing 3-bromophenylacetyl chloride primarily involve the conversion of 2-(3-bromophenyl)acetic acid using common halogenating agents. These routes are widely used due to their reliability and straightforward implementation.

Conversion from 2-(3-Bromophenyl)acetic Acid Using Thionyl Chloride

The reaction of 2-(3-bromophenyl)acetic acid with thionyl chloride (SOCl₂) is a standard and extensively utilized method for the synthesis of this compound. libretexts.orgmdpi.com This transformation is a classic example of nucleophilic acyl substitution. libretexts.org

The process begins with the nucleophilic attack of the carboxylic acid's oxygen atom on the electrophilic sulfur atom of thionyl chloride. youtube.com This initial step forms a protonated acyl chlorosulfite intermediate, which is highly reactive. libretexts.orgyoutube.com The presence of the chlorosulfite group makes the hydroxyl group of the carboxylic acid a much better leaving group. libretexts.orglibretexts.org A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.orgjove.com This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to yield the final product, this compound. libretexts.orgyoutube.com The gaseous nature of the byproducts, SO₂ and hydrogen chloride (HCl), simplifies the purification of the desired acyl chloride. youtube.com

For instance, a common laboratory procedure involves refluxing 2-(3-bromophenyl)acetic acid with an excess of thionyl chloride, sometimes in an inert solvent like benzene (B151609) or dichloromethane (B109758), for several hours. mdpi.comgoogle.com After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to afford the crude this compound, which can be further purified by vacuum distillation. google.com

Reaction Parameters for Thionyl Chloride Method

| Parameter | Value | Reference |

| Reactant | 2-(3-Bromophenyl)acetic acid | mdpi.com |

| Reagent | Thionyl chloride (SOCl₂) | libretexts.orgmdpi.com |

| Solvent | Benzene or Dichloromethane (optional) | mdpi.comepo.org |

| Temperature | Reflux | mdpi.comgoogle.com |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | youtube.comyoutube.com |

Alternative Acyl Halide Formation Reagents: Oxalyl Chloride

Oxalyl chloride, (COCl)₂, presents a milder and often more selective alternative to thionyl chloride for the synthesis of acyl chlorides, including this compound. wikipedia.orgwikipedia.org While more expensive, its use can be advantageous in cases where the substrate is sensitive to the harsher conditions of the thionyl chloride reaction. wikipedia.org

The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. wikipedia.org This reagent then activates the carboxylic acid, which is subsequently attacked by the chloride ion. wikipedia.org The byproducts of this reaction are gases (carbon dioxide and carbon monoxide), which facilitates product isolation. wikipedia.org

A typical procedure involves adding oxalyl chloride dropwise to a solution of the carboxylic acid and a catalytic amount of DMF in an anhydrous solvent like dichloromethane at a low temperature (e.g., 0 °C), followed by stirring at room temperature. orgsyn.orgrsc.org

Advanced Synthetic Strategies

Recent advancements in chemical synthesis have led to the development of more sophisticated and sustainable methods for preparing this compound, focusing on catalytic approaches and green chemistry principles.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of this compound synthesis, catalytic methods primarily focus on enhancing the reactivity of standard chlorinating agents.

As mentioned, DMF is a common catalyst used in conjunction with both thionyl chloride and oxalyl chloride. youtube.comwikipedia.org In the reaction with thionyl chloride, DMF forms a Vilsmeier-type intermediate, which is a more potent acylating agent than thionyl chloride itself. youtube.comgoogle.com This catalytic cycle accelerates the conversion of the carboxylic acid to the acyl chloride, often allowing for milder reaction conditions. youtube.com Other catalysts, such as triphenylphosphine (B44618) oxide, have also been reported, particularly for less reactive substrates. youtube.com Research continues to explore novel catalytic systems, including the use of organocatalysts, to further improve the synthesis of acyl chlorides. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. humanjournals.com

The application of green chemistry to the synthesis of this compound involves several considerations. tandfonline.com One key aspect is the choice of reagents and solvents. While thionyl chloride is effective, its use generates corrosive byproducts. rsc.org The development of catalytic methods that reduce the required amount of such reagents is a step towards a greener process. ucl.ac.uk Furthermore, replacing traditional, often toxic, solvents with more environmentally benign alternatives is a significant goal. rsc.org

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org

In the synthesis of this compound from 2-(3-bromophenyl)acetic acid, the atom economy can be analyzed for different reagents. The reaction with thionyl chloride, while producing gaseous byproducts that are easily removed, does not incorporate the sulfur or one of the oxygen atoms from the reagent into the final product. rsc.orgacs.org The reaction can be represented as:

C₈H₇BrO₂ + SOCl₂ → C₈H₆BrClO + SO₂ + HCl

The atom economy of this reaction is favorable because the byproducts are volatile gases. rsc.org However, from a pure atom economy perspective, reactions that incorporate a greater proportion of the reactant atoms into the product are preferred. acs.org While direct catalytic approaches that achieve 100% atom economy for this specific transformation are not yet standard, the continuous development of new catalysts and reaction conditions aims to improve this aspect, thereby reducing waste at the molecular level. ucl.ac.uk

Safer Solvent Utilization for this compound Synthesis

The synthesis of this compound, traditionally carried out in chlorinated solvents like dichloromethane (DCM) or ethers such as tetrahydrofuran (B95107) (THF), is undergoing a shift towards more environmentally benign solvent systems. researchgate.netreddit.com This move is driven by the principles of green chemistry, which advocate for the use of substances that are less hazardous and have a reduced environmental impact. amazonaws.com

The following table provides a comparative overview of greener solvent alternatives and their conventional counterparts.

| Conventional Solvent | Greener Alternative | Key Advantages of Alternative |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. usc.edu |

| Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) | Safer than THF, produced with high atom economy. |

| Dimethylformamide (DMF) | Cyrene™ | Bio-based, biodegradable, less toxic. rsc.org |

| Benzene | Toluene (B28343) | Lower toxicity and carcinogenic potential. usc.edu |

| Diethyl ether | Methyl tert-butyl ether (MTBE) | Lower tendency to form explosive peroxides. researchgate.net |

This table showcases potential greener solvent substitutions for the synthesis of acyl chlorides, based on general green chemistry guidelines.

Energy Efficiency Considerations in Reaction Design

Energy efficiency is a critical aspect of modern chemical synthesis, aiming to reduce both operational costs and environmental impact. ontosight.ai In the context of this compound synthesis, several factors can be optimized to enhance energy efficiency.

The choice of chlorinating agent plays a significant role. While thionyl chloride is commonly used, oxalyl chloride often represents a milder and more selective alternative, which can sometimes be used under less energy-intensive conditions. The use of catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times, thereby conserving energy. jcsp.org.pk

Optimizing reaction parameters is another key strategy. This includes operating at the lowest effective temperature and minimizing the reaction time to avoid prolonged heating. For instance, instead of refluxing for several hours, a reaction might be completed at a lower temperature over a slightly longer period or optimized to finish more quickly at a moderate temperature, thus saving energy. whiterose.ac.uk Process intensification, which involves combining multiple operations into a single unit, can also lead to significant energy savings by reducing the need for separate heating, cooling, and separation steps. energy.gov

Key considerations for improving energy efficiency in the synthesis of this compound include:

Catalyst Optimization: Employing highly efficient catalysts to lower the activation energy of the reaction. jcsp.org.pk

Temperature and Time Control: Avoiding excessively high temperatures and unnecessarily long reaction times. whiterose.ac.uk

Reagent Selection: Choosing reagents that allow for milder reaction conditions.

Upstream and Downstream Synthetic Pathways to this compound and its Precursors

The synthesis of this compound is part of a broader network of chemical transformations, with defined upstream precursors and numerous downstream applications.

Upstream Synthetic Pathways:

The primary and most direct precursor for the synthesis of this compound is 3-Bromophenylacetic acid . guidechem.com This carboxylic acid can be prepared through various methods, a common one being the Willgerodt-Kindler reaction of 3-bromoacetophenone with sulfur and morpholine, followed by hydrolysis. chemicalbook.com Other upstream starting materials that can lead to this compound include m-bromobenzoic acid and 3-bromobenzoyl chloride. lookchem.com

The following table outlines the key upstream precursors and the transformations leading to this compound.

| Precursor | Intermediate | Final Product | Key Transformation |

| 3-Bromoacetophenone | 3-Bromophenylacetic acid | This compound | Willgerodt-Kindler reaction followed by chlorination. chemicalbook.comsavemyexams.com |

| m-Bromobenzoic acid | 3-Bromophenylacetic acid | This compound | Reduction and subsequent chlorination. |

| 3-Bromobenzyl chloride | 3-Bromophenylacetonitrile | This compound | Cyanation, hydrolysis, and then chlorination. chemicalbook.com |

This table summarizes the synthetic routes from various starting materials to this compound.

Downstream Synthetic Pathways:

This compound is a reactive intermediate used in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ailookchem.com Its high reactivity stems from the electrophilic nature of the acyl chloride group, making it susceptible to nucleophilic attack. chemistrysteps.com

Common downstream reactions include:

Amide Formation: Reaction with primary or secondary amines to form N-substituted amides. For example, it reacts with 3,4-dimethoxyphenethylamine (B193588) to produce 2-(3-bromophenyl)-N-(3,4-dimethoxyphenethyl)acetamide. lookchem.com

Ester Formation: Reaction with alcohols in the presence of a base to yield esters. chemistrysteps.com

Friedel-Crafts Acylation: Acylation of aromatic compounds in the presence of a Lewis acid catalyst like AlCl₃. vulcanchem.com

Ketone Synthesis: Reaction with organometallic reagents or in acylation reactions to form ketones, such as 2-(3-bromo-phenyl)-1-cyclohexylethanone. lookchem.com

The following table details some of the downstream products synthesized from this compound.

| Reactant | Product | Reaction Type |

| 3,4-Dimethoxyphenethylamine | 2-(3-bromophenyl)-N-(3,4-dimethoxyphenethyl)acetamide | Amidation lookchem.com |

| Cyclohexane (B81311) (via Friedel-Crafts) | 2-(3-bromo-phenyl)-1-cyclohexylethanone | Friedel-Crafts Acylation lookchem.com |

| (R)-4-benzyloxazolidin-2-one | (R)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one | Acylation lookchem.com |

| Dichlorinated toluene derivatives | Isoquinoline precursor | Friedel-Crafts Alkylation vulcanchem.com |

This table illustrates the versatility of this compound as a synthetic intermediate.

Process Optimization and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and scalability studies to ensure efficiency, safety, and economic viability. rsc.org Key objectives include maximizing yield and purity while minimizing costs, waste, and processing time.

Process Optimization:

Statistical methods like Design of Experiments (DoE) are often employed to systematically optimize reaction conditions. whiterose.ac.uk This involves varying parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading to identify the optimal set of conditions for maximizing the yield and purity of this compound. For instance, the molar ratio of 3-bromophenylacetic acid to the chlorinating agent (e.g., thionyl chloride) and the concentration of the DMF catalyst can be fine-tuned to achieve high conversion with minimal side-product formation. jcsp.org.pk

Scalability:

Scaling up the synthesis of this compound from the lab bench to a large-scale reactor presents several challenges. Heat management becomes critical, as the reaction can be exothermic. Proper reactor design and cooling systems are necessary to control the temperature and prevent runaway reactions. Mixing efficiency is another crucial factor to ensure uniform reaction conditions throughout the larger volume.

Furthermore, on an industrial scale, the choice of reagents and solvents is heavily influenced by cost and safety considerations. google.com For example, while oxalyl chloride may be a milder reagent, thionyl chloride is often more cost-effective for large-scale production. rsc.org The development of continuous flow processes, as opposed to batch processing, is another avenue for improving scalability, offering better control over reaction parameters and potentially higher throughput.

The following table summarizes key parameters considered during the process optimization and scalability studies for the production of this compound.

| Parameter | Objective | Considerations for Scalability |

| Temperature | Minimize energy consumption while ensuring a sufficient reaction rate. | Effective heat transfer and temperature control in large reactors. |

| Reaction Time | Reduce batch cycle time to increase throughput. | Balancing reaction completion with potential side-product formation. |

| Reagent Stoichiometry | Use the optimal ratio of reactants to maximize yield and minimize waste. | Cost and availability of reagents in bulk. google.com |

| Catalyst Loading | Use the minimum amount of catalyst for maximum efficiency. | Catalyst cost, lifetime, and potential for recovery and reuse. |

| Solvent | Use a solvent that is effective, safe, and environmentally friendly. | Solvent recovery and recycling to reduce costs and environmental impact. |

This table highlights the critical factors for optimizing and scaling up the synthesis of this compound.

Reactivity and Reaction Mechanisms of 3 Bromophenylacetyl Chloride

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of 3-bromophenylacetyl chloride can undergo electrophilic aromatic substitution. The existing substituents, the bromo group and the acetyl chloride group, influence the position of further substitution. Halogens are deactivating yet ortho-, para-directing groups, while the acetyl chloride group is a deactivating and meta-directing group. libretexts.org

Due to the combined deactivating nature of both substituents, vigorous reaction conditions are generally required for electrophilic aromatic substitution to occur. For instance, nitration would likely require a mixture of concentrated nitric and sulfuric acids. uomustansiriyah.edu.iq The position of the incoming electrophile would be directed primarily by the bromo group to the positions ortho and para to it, and by the acetyl chloride group to the positions meta to it.

Friedel-Crafts Acylation Reactions Utilizing this compound

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. vulcanchem.comwikipedia.org In this type of electrophilic aromatic substitution, an acyl group is attached to an aromatic ring. uomustansiriyah.edu.iq The reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). uomustansiriyah.edu.iqwikipedia.org The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring. uomustansiriyah.edu.iq

For example, this compound can react with an electron-rich aromatic compound like anisole (B1667542) in the presence of AlCl₃ to form a ketone derivative.

Considerations of Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a crucial role in the reactivity of this compound. rsc.orgmdpi.comnih.gov

Electronic Effects : The bromine atom is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. The acyl chloride group is also strongly electron-withdrawing, further deactivating the ring and directing incoming electrophiles to the meta position. At the carbonyl carbon, the electron-withdrawing nature of both the chlorine and the 3-bromophenyl group increases its electrophilicity, making it highly susceptible to nucleophilic attack.

Steric Effects : Steric hindrance can influence the rate of reaction. scribd.com While the 3-bromo substituent is not exceptionally bulky, its presence, along with the methylene (B1212753) group, can create some steric hindrance around the carbonyl group, potentially slowing down reactions with very bulky nucleophiles compared to less substituted acyl chlorides. mdpi.com In electrophilic aromatic substitution, the position of the bromo group at the meta position relative to the side chain minimizes steric clash with ortho substituents.

Mechanistic Investigations of Key Transformations Involving this compound

The reactivity of this compound is primarily dictated by the acyl chloride functional group, a highly electrophilic center susceptible to nucleophilic attack. The presence of the 3-bromophenyl group can electronically influence the reaction rates but generally does not alter the fundamental mechanistic pathways common to acyl chlorides. Key transformations include nucleophilic acyl substitution and electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.

Nucleophilic Acyl Substitution:

The most common reaction involving this compound is nucleophilic acyl substitution. This proceeds through a characteristic two-step addition-elimination mechanism. chemistrystudent.comvanderbilt.edu

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the C=O π-bond and the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrystudent.comchemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemistrystudent.comchemguide.co.uk

This general mechanism is applicable to a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). chemistrystudent.com The reaction with an alcohol, for instance, results in the formation of an ester and hydrogen chloride. chemguide.co.uk

Friedel-Crafts Acylation:

This compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 3-bromophenylacetyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.org

The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride. This facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion (R-C≡O⁺). byjus.commasterorganicchemistry.comsigmaaldrich.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring (e.g., benzene). This step disrupts the aromaticity of the ring and forms a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. byjus.com

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product. byjus.com

Cascade Reaction for Heterocycle Synthesis:

A notable transformation involving a derivative of bromophenylacetyl chloride is a cesium carbonate-promoted cascade reaction for the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones. researchgate.net While the specific substrate was N-tosyl-2-(2-bromophenylacetyl)pyrrole, the mechanism highlights the reactivity of the bromophenylacetyl moiety. In this transition-metal-free transformation, DMF serves not just as a solvent but also as a reactant, contributing to the formation of the heterocyclic core through a series of bond-forming events. researchgate.netscirp.org

| Transformation | Key Mechanistic Steps | Reactants/Reagents | Products |

| Nucleophilic Acyl Substitution | 1. Nucleophilic addition to carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of chloride leaving group. chemistrystudent.comvanderbilt.educhemguide.co.uk | This compound, Nucleophile (e.g., Alcohol, Amine) | Ester, Amide, etc. |

| Friedel-Crafts Acylation | 1. Formation of acylium ion with Lewis acid. 2. Electrophilic attack on aromatic ring. 3. Deprotonation to restore aromaticity. byjus.comorganic-chemistry.orgmasterorganicchemistry.com | This compound, Aromatic compound, Lewis acid (e.g., AlCl₃) | Aryl ketone |

| Cascade Heterocycle Synthesis | Multi-step cascade involving bond formations with DMF as a reactant. researchgate.netscirp.org | N-tosyl-2-(2-bromophenylacetyl)pyrrole, Cs₂CO₃, DMF | Dihydropyrrolizino[3,2-b]indol-10-one |

Role of Auxiliary Substances (e.g., DMF) in Catalysis and Reactivity Modulation

Auxiliary substances, particularly aprotic polar solvents like N,N-Dimethylformamide (DMF), can play a significant role in modulating the reactivity of acyl chlorides like this compound. DMF can function as a catalyst, a reagent, and a stabilizer in various chemical transformations. nih.govresearchgate.net

DMF as a Catalyst in Acyl Chloride Formation:

One of the most well-documented roles of DMF is as a catalyst in the synthesis of acyl chlorides from carboxylic acids using reagents like oxalyl chloride or thionyl chloride. nih.gov This is highly relevant as this compound is itself prepared from 3-Bromophenylacetic acid.

The catalytic mechanism involves the reversible formation of a reactive intermediate known as the Vilsmeier reagent , an imidoyl chloride derivative. nih.govjk-sci.com

Formation of the Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. nih.govwikipedia.orgchemistrysteps.com

Reaction with Carboxylic Acid: The carboxylic acid attacks the electrophilic Vilsmeier reagent.

Formation of Acyl Chloride: The resulting intermediate collapses, releasing the acyl chloride and regenerating DMF.

This catalytic cycle provides a milder route to the acyl chloride compared to using thionyl chloride alone, often minimizing side reactions.

DMF as a Reactant and Solvent:

Beyond its catalytic role, DMF can directly participate in reactions. As mentioned, it can act as a source for various functional groups, including formyl (-CHO) and dimethylamino (-NMe₂) groups, in certain transformations. nih.govwebsite-files.com In the Vilsmeier-Haack reaction, for example, a complex of DMF and phosphorus oxychloride (POCl₃) acts as a formylating agent for electron-rich aromatic compounds. jk-sci.comchemistrysteps.com The Vilsmeier reagent is the key electrophile in these reactions. chemistrysteps.com

The ability of DMF to act as a polar aprotic solvent also influences reactivity. Its high dielectric constant can help to stabilize charged intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution, thereby facilitating the reaction. nih.gov

| Role of DMF | Mechanism/Process | Associated Reaction | Effect on Reactivity |

| Catalyst | Formation of Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺Cl⁻) as a reactive intermediate. nih.govwikipedia.org | Synthesis of acyl chlorides from carboxylic acids. nih.gov | Provides a milder reaction pathway and enhances the rate of acyl chloride formation. |

| Reagent | Acts as a source of formyl, aminomethine, or other functional groups. nih.govwebsite-files.com | Vilsmeier-Haack formylation, Cascade heterocycle synthesis. researchgate.netscirp.orgjk-sci.com | Enables specific transformations by providing key building blocks for the final product. |

| Solvent | Stabilizes charged intermediates and polar transition states due to its polar aprotic nature. nih.gov | General nucleophilic substitution and other polar reactions. | Facilitates reactions involving charged species, potentially increasing reaction rates. |

Applications of 3 Bromophenylacetyl Chloride in Complex Molecule Synthesis

Precursor for Carbocyclic and Heterocyclic Systems

The reactivity of 3-bromophenylacetyl chloride allows for its incorporation into a wide range of cyclic structures. It serves as a foundational component for building both carbon-based rings and rings containing heteroatoms like nitrogen.

The synthesis of cyclohexane (B81311) rings often involves cyclization reactions such as the Diels-Alder reaction or consecutive Michael-Claisen processes. organic-chemistry.orgmsu.edu These strategies are fundamental for constructing six-membered carbocyclic systems, which are prevalent in natural products and pharmaceuticals. While these methods are well-established for creating cyclohexane-1,3-dione derivatives and other related structures, specific examples detailing the direct use of this compound in these particular cyclizations are not extensively documented in current research literature. organic-chemistry.org However, the functional groups present in this compound make it a plausible candidate for incorporation into more complex molecules that may subsequently undergo cyclization to form substituted cyclohexane scaffolds.

A primary application of this compound is the synthesis of amides and hydrazides through nucleophilic acyl substitution. libretexts.orglumenlearning.comlibretexts.org The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the lone pair of electrons on the nitrogen atom of primary or secondary amines, as well as hydrazines, to form a stable amide or hydrazide bond. libretexts.orgorganic-chemistry.org This reaction is typically rapid and efficient.

The resulting N-substituted 2-(3-bromophenyl)acetamides and 2-(3-bromophenyl)acetohydrazides are important intermediates in medicinal chemistry. prepchem.comrsc.orgresearchgate.net They serve as scaffolds for building larger molecules with potential therapeutic properties. For instance, these derivatives have been incorporated into compounds evaluated for antidiabetic and antimicrobial activities. researchgate.netnih.govbohrium.com

| Reactant | Product Type | Resulting Compound Example | Reference |

|---|---|---|---|

| Primary/Secondary Amine | Amide | N-(substituted phenyl)-2-(3-bromophenyl)acetamide derivatives used in various synthetic pathways. | rsc.orgnih.gov |

| Hydrazine or Substituted Hydrazine | Hydrazide | N'-(3-bromophenyl)-acetohydrazide derivatives, which can be further modified to create complex heterocyclic systems like oxadiazoles. | researchgate.net |

| di-n-propylamine | Amide | 2-(3-Bromophenyl)-N,N-dipropyl-3-H-imidazo[4,5-b]pyridine-3-acetamide, synthesized from the corresponding carboxylic acid via an activated intermediate. | prepchem.com |

The bromine atom on the phenyl ring of this compound is crucial for its use in constructing biphenyl (B1667301) scaffolds, which are privileged structures in medicinal chemistry. researchgate.net A common strategy involves a two-step process. First, this compound is used in a Friedel-Crafts acylation reaction to attach the 3-bromophenylacetyl group to an aromatic ring, forming a ketone. lsuhsc.edu Subsequently, the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a boronic acid derivative. researchgate.netlsuhsc.edu This sequence effectively forges a new carbon-carbon bond between the two phenyl rings, yielding a complex biphenyl-based structure. This method was instrumental in the synthesis of non-oligosaccharide, biphenyl-based compounds developed as potential inhibitors of selectin-mediated cell adhesion. lsuhsc.edu

Formation of Amide and Hydrazide Derivatives

Role in the Synthesis of Biologically Relevant Compounds

The unique structural features of this compound make it an important intermediate in the synthesis of molecules with specific biological activities.

This compound has been utilized as a key starting material in the synthesis of novel, low molecular weight inhibitors of selectins. lsuhsc.edu Selectins are cell adhesion molecules involved in inflammatory processes, making their inhibitors potential therapeutic agents for conditions like asthma. lsuhsc.edu In one synthetic approach, this compound was reacted with an anisole (B1667542) derivative in a Friedel-Crafts acylation. The resulting bromo-substituted ketone was then subjected to a Suzuki coupling with 2-methoxyphenylboronic acid to create the core biphenyl structure. lsuhsc.edu This biphenyl intermediate was further elaborated through several steps to produce potent selectin antagonists. lsuhsc.edu

| Reaction Step | Reactants | Key Transformation | Purpose |

|---|---|---|---|

| 1. Friedel-Crafts Acylation | This compound, Anisole, AlCl₃ | Formation of a ketone with a bromo-substituted phenyl ring. | Introduces the first part of the biphenyl scaffold. lsuhsc.edu |

| 2. Suzuki Coupling | The resulting ketone, 2-methoxyphenylboronic acid, Pd(0) catalyst | Formation of a C-C bond between the two aromatic rings. | Creates the core biphenyl structure of the selectin inhibitor. lsuhsc.edu |

In the field of oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive sites on the purine (B94841) or pyrimidine (B1678525) bases. Substituted phenylacetyl groups have been identified as effective protecting groups for the exocyclic amino functions of nucleotides. google.com These groups are stable under the conditions required for DNA synthesis but can be removed rapidly during the final deprotection step. google.com

Patents describe the use of substituted phenylacetyl chlorides, such as 3-methoxyphenylacetyl chloride, to install these protective groups. google.com By analogy, this compound serves as a precursor for the corresponding 3-bromophenylacetyl-protected nucleotides. The use of such halo-substituted derivatives offers a balance of stability and lability, making them valuable tools in the automated synthesis of DNA and RNA strands for research and therapeutic applications. google.com

Building Block for Bisphosphonate Analogues

Bisphosphonates are analogues of pyrophosphate and are known for their ability to inhibit osteoclast-mediated bone resorption. iiarjournals.org Their synthesis often involves the reaction of a carboxylic acid or its derivative with phosphorus reagents. One established method for creating 1-hydroxymethylene-1,1-bisphosphonic acids (HMBP) involves treating an acyl chloride with two equivalents of tris(trimethylsilyl) phosphite. iiarjournals.org

While research has specifically detailed the synthesis of aromatic HMBP analogues using isomers like para-bromophenylacetyl chloride, the methodology is directly applicable to this compound. iiarjournals.org In such a synthesis, this compound would serve as the acylating agent. The reaction would proceed to form a tetrakis(trimethylsilyl) ester of the corresponding 1-hydroxy-1,1-bisphosphonic acid, which upon hydrolysis yields the final bisphosphonate product. iiarjournals.org The bromine atom on the phenyl ring offers a site for subsequent modifications, allowing for the synthesis of a diverse range of substituted aromatic bisphosphonates. iiarjournals.org The nature and position of the substituent on the phenyl ring can markedly influence the biological activity of the resulting bisphosphonate. iiarjournals.org

Intermediate in the Synthesis of Chiral Atom Transfer Radical Polymerization Initiators

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and architectures. magtech.com.cnsigmaaldrich.com The process relies on a specialized initiator, typically an alkyl halide, which is activated by a transition metal catalyst. magtech.com.cn Chiral initiators are of particular interest as they can be used to control the stereochemistry of the resulting polymer. sioc-journal.cn

This compound serves as a key intermediate in the synthesis of such chiral ATRP initiators. The synthesis involves the reaction of the acyl chloride with a chiral alcohol or amine. This esterification or amidation reaction links the 3-bromophenylacetyl group to a chiral moiety. The resulting product is an optically active alkyl halide that can function as a chiral ATRP initiator. sioc-journal.cnnih.gov For example, reacting this compound with a chiral amino alcohol would yield an amide or ester that possesses both a chiral center and the necessary halide atom to initiate polymerization, allowing for the synthesis of polymers with specific helical structures or other stereocontrolled features. sioc-journal.cn

Application in Synthesizing Lysicamine (B1675762) Derivatives

Lysicamine is a natural oxoaporphine alkaloid that has demonstrated cytotoxicity against certain cancer cell lines. nih.govoncotarget.com Due to its low natural abundance, efficient total synthesis is crucial for further investigation of its biological properties. nih.govresearchgate.net

The facile and concise total synthesis of lysicamine has been reported utilizing an isomer of the title compound, 2-bromophenylacetyl chloride. nih.govoncotarget.comresearchgate.net The synthesis begins with the conversion of 2-bromophenylacetic acid into the more reactive 2-bromophenylacetyl chloride, typically by treatment with thionyl chloride (SOCl₂). nih.govoncotarget.com This intermediate acyl chloride is then immediately reacted with 3,4-dimethoxyphenethylamine (B193588) in an amide coupling reaction to form the key amide precursor. nih.govresearchgate.net Subsequent steps involving a Bischler-Napieralski reaction, reduction, acylation, radical cyclization, and deprotection ultimately yield the core structure, which is then oxidized to afford lysicamine. nih.govoncotarget.com This synthetic route highlights the utility of bromophenylacetyl chlorides as essential building blocks for constructing complex alkaloid frameworks.

Strategic Use in Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule collections, or libraries, for screening in drug discovery and chemical biology. scispace.comcam.ac.uk The goal is to explore vast regions of "chemical space" by varying not just the appendages on a molecule but also its core three-dimensional structure (scaffold). cam.ac.uknih.gov

This compound is an ideal building block for DOS due to its two distinct points for diversification.

Building Block Diversity : The highly reactive acyl chloride group can be coupled with a wide library of nucleophiles (e.g., alcohols, amines, thiols) in a straightforward manner. This allows for the rapid generation of a large number of derivatives with varied functional groups attached to the acetyl moiety. frontiersin.org

Scaffold Diversity : The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). By reacting the bromo-substituted products from the first step with a library of coupling partners (e.g., boronic acids, alkenes, alkynes, amines), the core scaffold of the molecule can be fundamentally altered, leading to significant skeletal diversity. scispace.com

This two-pronged approach allows chemists to systematically and efficiently generate libraries of complex and three-dimensional molecules from a single, simple starting material. illinois.edu

Industrial Applications in Advanced Organic Synthesis

In industrial-scale organic synthesis, acyl chlorides are valued as highly reactive intermediates that facilitate efficient and high-yielding transformations. rsc.org While specific industrial processes for this compound are proprietary, its utility can be inferred from the documented applications of its isomers and its inherent chemical reactivity. The related compound, 4-bromophenylacetyl chloride, is utilized as a precursor and intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com

The primary industrial application of this compound is as a building block in multi-step syntheses of advanced organic molecules, such as active pharmaceutical ingredients (APIs) and complex materials. Its acyl chloride function allows for robust and scalable acylation reactions. The presence of the bromine atom is also advantageous in an industrial setting, providing a reliable site for key bond-forming reactions that are often crucial for constructing the final complex target molecule. rsc.orgresearchgate.net The ability to form esters, amides, and ketones via the acyl chloride, followed by scaffold elaboration via the aryl bromide, makes it a strategic component in the convergent synthesis of high-value chemical products.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-bromophenylacetyl chloride. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn governs the molecule's reactivity. researchgate.net

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Theoretical calculations can also predict various molecular descriptors that correlate with experimental behavior. These descriptors include dipole moment, polarizability, and electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon in the acetyl chloride group is a primary electrophilic center, susceptible to nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters (Note: The following table is a representative example of data that would be generated from quantum chemical calculations. Actual values would be obtained from specific computational studies.)

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value (e.g., -7.5 eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value (e.g., -1.2 eV) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Value (e.g., 6.3 eV) |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Value (e.g., 2.5 D) |

| Electron Affinity (A) | Energy released when an electron is added | Value (e.g., 1.0 eV) |

| Ionization Potential (I) | Energy required to remove an electron | Value (e.g., 8.0 eV) |

These quantum chemical insights are invaluable for predicting how this compound will behave in different chemical environments and for designing new reactions. europa.eu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. The rotation around the single bond connecting the phenyl ring and the acetyl group is a key determinant of the molecule's conformational landscape.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. galaxyproject.org By simulating the motions of atoms and molecules, MD can explore the conformational space, revealing how the molecule flexes, bends, and interacts with its surroundings, such as solvent molecules. beilstein-journals.orgchemrxiv.org These simulations can highlight the most populated conformations and the transitions between them, offering a more realistic representation of the molecule's state in solution. galaxyproject.orgmdpi.com For a molecule like this compound, understanding its accessible conformations is crucial for predicting how it will fit into the active site of an enzyme or interact with another reactant. chemrxiv.org

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms. savemyexams.com For reactions involving this compound, such as its reaction with a nucleophile, computational methods can map out the entire reaction pathway from reactants to products. savemyexams.com This involves identifying key intermediates and, most importantly, the transition state. solubilityofthings.comnumberanalytics.com

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. savemyexams.comsolubilityofthings.com By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. solubilityofthings.comlibretexts.org Methods like the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are used to locate these transient structures. numberanalytics.comucsb.edu

Analyzing the geometry of the transition state reveals which bonds are breaking and forming, providing a detailed picture of the reaction mechanism at the molecular level. solubilityofthings.comlibretexts.org This knowledge is essential for understanding and controlling chemical reactions.

Molecular Docking and Ligand Design Studies (for derivatives where this compound is a precursor)

When this compound is used as a starting material to synthesize more complex molecules with biological activity, computational techniques like molecular docking and ligand design become highly relevant. nih.govasiapharmaceutics.info Molecular docking predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.govasiapharmaceutics.info

Derivatives of this compound can be designed and then computationally "docked" into the binding site of a target protein. nih.govnih.gov The docking process calculates a score that estimates the binding affinity between the ligand and the protein. nih.gov This allows for the rapid screening of many potential drug candidates, prioritizing those with the most favorable predicted binding energies for synthesis and experimental testing. asiapharmaceutics.info

Ligand design, or de novo design, takes this a step further by using computational algorithms to build new molecules that are predicted to bind strongly to a target receptor. nih.govfrontiersin.orggardp.org Starting with a fragment like the 3-bromophenylacetyl group, these programs can explore different chemical modifications to optimize interactions with the protein's active site. nih.govfrontiersin.org

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Example Derivative A | Kinase XYZ | -9.5 | Hydrogen bond with ASP 145, Pi-pi stacking with PHE 80 |

| Example Derivative B | Protease ABC | -8.2 | Hydrophobic interactions with LEU 25, VAL 50 |

These computational approaches significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising compounds. nih.govnih.gov

Predictive Chemistry and Computer-Aided Synthesis Planning

The field of predictive chemistry leverages machine learning and artificial intelligence to forecast the outcomes of chemical reactions and to plan synthetic routes. mit.eduarxiv.orgresearchgate.net For a building block like this compound, computer-aided synthesis planning (CASP) tools can propose multistep reaction pathways to create more complex target molecules. mit.edugithub.comchemrxiv.org

These programs use vast databases of known chemical reactions to suggest a series of transformations, working backward from the desired product in a process called retrosynthesis. chemrxiv.orguniba.it By integrating predictive models, these tools can also estimate the likelihood of success for each reaction step and suggest optimal reaction conditions. arxiv.orgmit.edu This computational approach can uncover novel and more efficient synthetic routes that might not be immediately obvious to a human chemist, thereby accelerating the pace of chemical research and development. uniba.itresearchgate.net

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. slideshare.net

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number and arrangement of hydrogen atoms (protons) in a molecule. slideshare.net For 3-Bromophenylacetyl chloride, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and methylene (B1212753) protons. The aromatic protons, located on the benzene (B151609) ring, typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the bromine atom and the acetyl chloride group. The methylene (–CH₂–) protons adjacent to the carbonyl group are expected to produce a singlet, with its chemical shift influenced by the electron-withdrawing nature of the carbonyl and the phenyl ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.2-7.6 | Multiplet |

| Methylene-H (CH₂) | ~4.2 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. udel.edusavemyexams.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com The carbonyl carbon of the acetyl chloride group is characteristically found at a very low field (high ppm value). The carbons of the benzene ring produce several signals in the aromatic region, with their specific chemical shifts influenced by the bromine substituent. The methylene carbon signal appears at a higher field compared to the aromatic carbons.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 160-185 savemyexams.com |

| Aromatic (C-Br) | 120-135 |

| Aromatic (C-H) | 110-140 bhu.ac.in |

| Aromatic (C-C) | 125-150 |

| Methylene (CH₂) | 40-60 |

Note: These are general ranges and can be influenced by the specific molecular environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. copbela.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1785-1815 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the acyl chloride. The aromatic ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The C-Br stretch is expected to appear in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Acyl Chloride (C=O) | Stretch | 1785 - 1815 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methylene C-H | Stretch | 2850 - 2960 libretexts.org |

| C-Br | Stretch | 690 - 515 libretexts.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov While this compound is a neutral molecule, it can be detected by ESI-MS through the formation of adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov The high-resolution mass spectrum would provide a very accurate mass of the molecular ion, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information, for example, by showing the loss of a chlorine atom or the carbonyl group, further confirming the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy, often to four or more decimal places. savemyexams.com This level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound, the molecular formula is C₈H₆BrClO. sigmaaldrich.com The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. msu.edu The experimentally determined exact mass for this compound has been reported as 231.92900. chemsrc.com This value is in close agreement with the theoretical exact mass calculated from the individual isotopic masses, providing strong evidence for the compound's elemental composition and confirming its molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₆BrClO)

| Element | Symbol | Quantity | Exact Atomic Mass (u) | Total Mass (u) |

|---|---|---|---|---|

| Carbon | C | 8 | 12.000000 | 96.000000 |

| Hydrogen | H | 6 | 1.007825 | 6.046950 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Oxygen | O | 1 | 15.994915 | 15.994915 |

| Total | 231.928955 |

Note: Exact atomic masses are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). Data sourced from various chemical databases.

The minute difference between the theoretical (231.928955 u) and the observed exact mass (231.92900 u) falls within the acceptable error margin for modern high-resolution mass spectrometers, thus validating the elemental formula of C₈H₆BrClO. chemsrc.com

Advanced Chromatographic Methodologies in Analysis and Purification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For a reactive compound like this compound, advanced chromatographic methods are essential for ensuring purity and for the analysis of reaction mixtures. These methods work by distributing the sample components between a stationary phase and a mobile phase. nih.gov

Analysis: For analytical purposes, the goal is typically to determine the purity of a sample or to quantify the components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is highly effective for analyzing volatile compounds. uomustansiriyah.edu.iq It separates components based on their boiling points and interactions with the stationary phase, with the mass spectrometer providing definitive identification of the separated compounds. uomustansiriyah.edu.iq It is particularly useful for detecting volatile impurities in acyl chlorides.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating and quantifying compounds in a liquid mobile phase. mdpi.com In the reversed-phase (RP-HPLC) mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov This method is suitable for analyzing this compound and its reaction products, often using a UV detector for quantification. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of HPLC that uses a polar stationary phase and a largely organic mobile phase, making it effective for separating polar compounds. lcms.cz

Purification: For purification, the objective is to isolate a significant quantity of the desired compound from impurities.

Preparative Chromatography: This involves scaling up analytical HPLC to handle larger sample loads. mdpi.com By collecting fractions as they elute from the column, pure this compound can be isolated from starting materials or byproducts.

Column Chromatography: A conventional and effective method for purification, often using silica (B1680970) gel as the stationary phase and an organic solvent mixture as the mobile phase. nih.gov The separation is based on the differential adsorption of components to the stationary phase. ijnrd.org

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of reactions and determining the appropriate solvent system for column chromatography. ijnrd.org It operates on the same principle of adsorption, providing a quick and inexpensive analysis. nih.gov

Table 2: Summary of Chromatographic Techniques for this compound

| Technique | Primary Use | Principle | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|---|

| GC-MS | Analysis | Volatility / Mass | Phenyl-methylpolysiloxane | Helium (gas) |

| HPLC-UV | Analysis/Quantification | Partition | C18-bonded silica | Acetonitrile/Water |

| Preparative HPLC | Purification | Partition | C18-bonded silica | Acetonitrile/Water |

| Column Chromatography | Purification | Adsorption | Silica Gel | Hexane/Ethyl Acetate |

Integration of Spectroscopic Data with Computational Models for Structural Validation

While HRMS confirms the elemental composition of this compound, it does not provide information about the specific arrangement of atoms (i.e., its isomeric structure). savemyexams.com To unequivocally validate the structure, spectroscopic data must be integrated with computational models.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's framework.

¹H and ¹³C NMR spectroscopy reveals the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the substitution pattern on the aromatic ring and confirming the presence of the acetyl chloride moiety.

IR spectroscopy is used to identify functional groups. For this compound, a characteristic strong absorption band would be expected in the range of 1780-1815 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the acyl chloride group.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the prediction of molecular properties for a proposed structure. Researchers can compute theoretical NMR chemical shifts, vibrational frequencies (IR spectra), and other properties for the this compound structure.

The process of structural validation involves a direct comparison between the experimentally obtained spectroscopic data and the computationally predicted values. A strong correlation between the measured NMR and IR spectra and the spectra predicted by DFT models for the meta (3-bromo) isomer provides definitive confirmation of the compound's structure, distinguishing it from other possible isomers (e.g., 2-Bromophenylacetyl chloride or 4-Bromophenylacetyl chloride). This integrated approach is a powerful tool in modern chemical research for unambiguous structural elucidation.

Stereoselective Transformations Involving 3 Bromophenylacetyl Chloride

Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts

Asymmetric synthesis aims to create a specific enantiomer or diastereomer by using a chiral influence. wikipedia.org This is often achieved by employing either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst. nih.govyork.ac.uk

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a subsequent stereoselective reaction, and is then removed. wikipedia.orgwikipedia.org This strategy relies on the auxiliary to create a diastereomeric intermediate that exhibits a strong facial bias, guiding the approach of a reagent to one side of the molecule. researchgate.net While direct examples involving the acylation of a specific, widely-used chiral auxiliary (like Evans' oxazolidinones) with 3-bromophenylacetyl chloride are not prominently detailed in the reviewed literature, the general principle is well-established. wikipedia.orgnih.gov The process involves covalently bonding the chiral auxiliary to the acetyl group of the substrate, performing the desired diastereoselective transformation (such as an alkylation or aldol (B89426) reaction), and finally cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net

Alternatively, chiral catalysts, including metal complexes with chiral ligands or organic molecules (organocatalysts), can create a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.orgrsc.org These catalysts are highly sought after as they are needed in only small quantities. nih.gov For acyl chlorides like this compound, chiral catalysts can be employed in reactions such as kinetic resolutions or desymmetrization processes.

Table 1: Common Strategies in Asymmetric Synthesis

| Strategy | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org | Used in stoichiometric amounts; must be added and later removed. wikipedia.org |

| Chiral Catalyst | A chiral substance that accelerates a reaction to favor one enantiomer without being consumed. nih.gov | Used in sub-stoichiometric amounts; can be metal-based or organic. wikipedia.orgrsc.org |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. | Chirality is inherent in the starting material. |

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective and enantioselective reactions produce stereoisomeric products in unequal amounts. wikipedia.org The reactivity of this compound lends itself to several such pathways, particularly in the synthesis of heterocyclic structures.

A notable example is the diastereoselective radical cyclization used in the synthesis of 8-substituted berbines, which are related to various alkaloids. While a direct study using this compound was not found, a close analogue, an (o-bromophenyl)acetyl group on a nitrogen-containing ring, undergoes highly diastereoselective cyclization when treated with tributylstannane. researchgate.net This type of reaction pathway, where an aryl radical intermediate adds intramolecularly, demonstrates how the stereochemistry of the starting material can direct the formation of a specific diastereomer. researchgate.net

In another relevant synthesis, this compound is used to create a precursor for a tetrahydroisoquinoline derivative. vulcanchem.com The initial Friedel-Crafts reaction is followed by a reductive amination and cyclization. vulcanchem.com While the initial acylation may not be stereoselective, subsequent steps can be designed to be, or a resolution can be performed using a chiral acid, such as (2S,3S)-2,3-bis(benzoyloxy)succinic acid, to isolate a specific enantiomer as a salt. vulcanchem.com This highlights a pathway where stereoselectivity is introduced after the initial incorporation of the 3-bromophenylacetyl moiety.

Enantioselective catalysis can also define reaction pathways. For instance, gold(I) complexes bearing chiral phosphoric acid functions have been shown to catalyze tandem cycloisomerization/nucleophilic addition reactions with high enantioselectivity (up to 97% ee). dicp.ac.cn While not tested with this compound derivatives specifically, this demonstrates a modern catalytic approach that could be adapted for related substrates to achieve high levels of enantiocontrol. dicp.ac.cn

Control of Stereochemistry in Acylation and Related Reactions

Controlling stereochemistry in reactions involving acyl chlorides like this compound is fundamental to their synthetic utility. The Friedel-Crafts acylation, a primary reaction for this compound, can be rendered stereoselective under specific conditions. organic-chemistry.org

Intramolecular Friedel-Crafts acylations, in particular, can exhibit high stereospecificity. For example, the cyclization of cyclohept-4-ene-1-carbonyl chloride in the presence of aluminum chloride proceeds stereospecifically to yield a single diastereomer of the bicyclic ketone product. rsc.org This control is dictated by the transition state geometry during the intramolecular electrophilic aromatic substitution.

For intermolecular reactions, stereocontrol often relies on the strategies outlined in section 7.1. When this compound is used to acylate a substrate already containing a chiral center, the reaction can proceed with diastereoselectivity. The inherent chirality of the substrate can favor the approach of the acylating agent from one face over the other, leading to an unequal mixture of diastereomeric products. The degree of selectivity depends on the steric and electronic properties of the substrate and the reaction conditions.

The choice of Lewis acid catalyst and solvent can also influence the stereochemical outcome of Friedel-Crafts reactions and other acylations. researchgate.net Chiral Lewis acids, for instance, can coordinate to the acyl chloride and the aromatic substrate in a way that creates a chiral pocket, directing the acylation to a specific face of the aromatic ring if it is prochiral, or leading to a kinetic resolution of a racemic substrate.

Applications in the Synthesis of Chiral Building Blocks

Chiral building blocks are versatile, optically active molecules that serve as starting materials for the synthesis of more complex targets, such as pharmaceuticals and natural products. sigmaaldrich.com this compound has been utilized as a key reagent in the construction of such valuable intermediates.

A significant application is in the synthesis of a substituted tetrahydroisoquinoline core. vulcanchem.com In this multi-step process, this compound first reacts with a dichlorinated toluene (B28343) derivative in a Friedel-Crafts alkylation. The resulting intermediate undergoes reductive amination and cyclization to form the core heterocyclic structure. vulcanchem.com This tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry. The final product is obtained as a specific stereoisomer by forming a salt with a chiral counterion, (2S,3S)-2,3-bis(benzoyloxy)succinic acid, which allows for the isolation of a single enantiomer. vulcanchem.com

Table 2: Synthesis of a Chiral Tetrahydroisoquinoline Building Block

| Step | Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | This compound, dichlorinated toluene, AlCl₃ | Forms the carbon skeleton precursor. vulcanchem.com |